2-Cyclopropoxybenzoic Acid (CAS 1243374-60-8): A Technical Guide to Synthesis, Properties, and Therapeutic Applications
2-Cyclopropoxybenzoic Acid (CAS 1243374-60-8): A Technical Guide to Synthesis, Properties, and Therapeutic Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of cycloalkyl ethers into aromatic scaffolds is a proven tactic for modulating lipophilicity, locking molecular conformations, and enhancing metabolic stability. 2-Cyclopropoxybenzoic acid (CAS 1243374-60-8) has emerged as a highly versatile building block in the design of advanced therapeutics.
Unlike standard linear alkoxy derivatives (e.g., methoxy or ethoxy groups), the cyclopropoxy moiety introduces unique steric bulk and sp²-like character, which significantly alters the dihedral angle of the adjacent carboxylic acid. This whitepaper provides an in-depth analysis of the physicochemical properties, process-scale synthesis methodologies, and cutting-edge applications of 2-cyclopropoxybenzoic acid, specifically in the realms of Cannabinoid Receptor 2 (CB2) modulation and Targeted Protein Degradation (PROTACs).
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 2-cyclopropoxybenzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclopropyl ring contributes to a higher partition coefficient (XlogP = 2.1) compared to its methoxy counterpart, driving favorable hydrophobic interactions within target protein binding pockets 1.
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 1243374-60-8 | Unique chemical registry identifier. |
| Molecular Formula | C₁₀H₁₀O₃ | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 178.18 g/mol | Low MW allows for downstream conjugation without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 178.06299 Da | Critical for LC-MS/MS identification and adduct tracking. |
| XlogP (Predicted) | 2.1 | Indicates moderate lipophilicity, ideal for membrane permeability. |
| Topological Polar Surface Area | 46.5 Ų | Optimal for oral bioavailability; allows for blood-brain barrier (BBB) penetration if required. |
| GHS Hazard Classification | Acute Tox. 4, Skin Irrit. 2 | Requires standard PPE; harmful if swallowed (H302); causes skin/eye irritation (H315/H319). |
Process Chemistry: Synthesis & Optimization
The Kinetic Challenge of Cyclopropylation
A common pitfall in the synthesis of cyclopropoxyarenes is the assumption that standard Williamson ether synthesis conditions will suffice. However, attempting a direct Sₙ2 substitution using methyl salicylate and cyclopropyl bromide invariably fails. The high s-character of the cyclopropyl carbon-bromine bond creates a kinetic barrier that strongly resists the backside attack required for Sₙ2 displacement.
To bypass this limitation, process chemists utilize transition-metal-catalyzed oxidative cross-coupling. The Copper-Catalyzed Chan-Lam O-Cyclopropylation is the industry standard, utilizing cyclopropylboronic acid as the electrophile surrogate 2.
Step-by-Step Methodology: Chan-Lam Coupling & Saponification
Phase 1: Copper-Catalyzed O-Cyclopropylation
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Reagent Assembly: In an oven-dried reaction vessel, combine methyl salicylate (1.0 equiv), cyclopropylboronic acid (2.0 equiv), and Cu(OAc)₂ (0.2 equiv).
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Ligand & Base Addition: Add 2,2'-bipyridine (0.2 equiv) to stabilize the active Cu(II)/Cu(III) species, followed by Na₂CO₃ (2.0 equiv) to facilitate transmetalation.
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Solvent & Atmosphere: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE). Purge the vessel with O₂ gas and maintain under an O₂ balloon (1 atm). Causality: Oxygen acts as the terminal oxidant, driving the reductive elimination step of the catalytic cycle.
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Reaction Execution: Heat the mixture to 70°C and stir vigorously for 16-24 hours. Monitor consumption of the phenol via TLC or LC-MS.
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Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate methyl 2-cyclopropoxybenzoate .
Phase 2: Ester Hydrolysis (Saponification)
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Hydrolysis: Dissolve the purified methyl 2-cyclopropoxybenzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv).
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Execution: Stir at room temperature for 4 hours. Causality: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution, accelerating the nucleophilic acyl substitution.
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Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2 to protonate the carboxylate.
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Extraction: Extract the precipitated product with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 2-Cyclopropoxybenzoic acid .
Caption: Synthetic workflow for 2-Cyclopropoxybenzoic acid via Chan-Lam cross-coupling.
Mechanistic Pharmacology & Advanced Applications
2-Cyclopropoxybenzoic acid is not merely a structural curiosity; it is a highly active pharmacophore utilized in two major therapeutic domains.
Cannabinoid Receptor 2 (CB2) Modulators
The CB2 receptor is a prime target for immunomodulation and the treatment of neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Derivatives of 2-cyclopropoxybenzoic acid have been patented as potent CB2 receptor ligands 3.
Mechanistic Insight: The cyclopropoxy group projects into a specific hydrophobic sub-pocket of the CB2 receptor. The rigidity of the cyclopropyl ring restricts bond rotation, minimizing the entropic penalty upon receptor binding. When the carboxylic acid is converted into an amide (e.g., via coupling with various thiazol-2-amines), the resulting compounds exhibit high binding affinity and act as potent anti-inflammatory agents.
Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), 2-cyclopropoxybenzoic acid is utilized as a crucial binding moiety for DNA damage-binding protein 1 (DDB1) 4. DDB1 acts as an adaptor protein within the CUL4A/B E3 ubiquitin ligase complex.
Mechanistic Insight: By conjugating the carboxylic acid of 2-cyclopropoxybenzoic acid to a linker (such as a PEG chain) attached to a target-protein ligand, researchers create a heterobifunctional degrader. The cyclopropoxyarene selectively recruits DDB1, bringing the E3 ligase complex into close spatial proximity with the disease-causing target protein. This proximity induces polyubiquitination and subsequent destruction of the target protein by the 26S proteasome.
Caption: Mechanism of action for 2-Cyclopropoxybenzoic acid-derived PROTACs recruiting DDB1.
Conclusion
2-Cyclopropoxybenzoic acid is a structurally compact yet functionally profound building block. By understanding the kinetic limitations of its synthesis—and deploying modern Chan-Lam cross-coupling to overcome them—chemists can efficiently access this molecule. Whether utilized to lock the conformation of a CB2 receptor agonist or to hijack the CUL4/DDB1 E3 ligase machinery in targeted protein degradation, this compound remains a critical asset in the modern drug discovery toolkit.
References
- PubChem - NIH:2-Cyclopropoxybenzoic acid | C10H10O3 | CID 21452925 - Properties & Hazards.
- Google Patents:US8895592B2 - Compounds as cannabinoid receptor ligands.
- Google Patents:WO2021239117A1 - Modified proteins and protein degraders (DDB1 Binding).
- PMC - NIH:Copper-Catalyzed Chan–Lam Cyclopropyl
Sources
- 1. 2-Cyclopropoxybenzoic acid | C10H10O3 | CID 21452925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8895592B2 - Compounds as cannabinoid receptor ligands - Google Patents [patents.google.com]
- 4. WO2021239117A1 - Modified proteins and protein degraders - Google Patents [patents.google.com]
